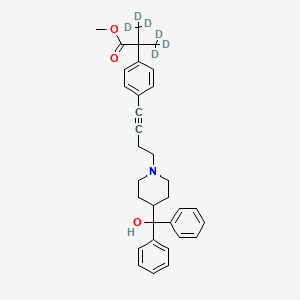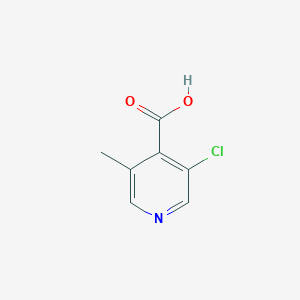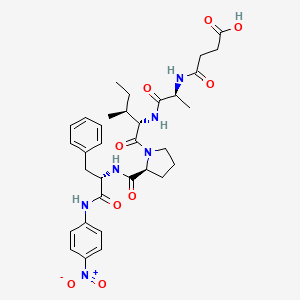![molecular formula C7H16Cl2N2 B1148861 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- CAS No. 100937-00-6](/img/structure/B1148861.png)
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- is a chemical compound belonging to the class of bicyclic amines. It is also known as endo-3-aminobicyclo[3.2.1]octane dihydrochloride. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom at position 8, forming a bicyclic octane ring system. The “endo-” prefix indicates a specific spatial arrangement of the molecule.
Mechanism of Action
Target of Action
The primary target of Endo-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of Endo-8-azabicyclo[32Tropane alkaloids, which share the same core structure, are known for their diverse biological activities
Biochemical Pathways
The specific biochemical pathways affected by Endo-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar pathways . The downstream effects of these pathways would depend on the specific biological activities of the compound.
Result of Action
The molecular and cellular effects of Endo-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve complex organic reactions and require careful control of reaction conditions. The synthetic approaches to access this bicyclic architecture are summarized in the literature and often involve the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- has several scientific research applications, including:
Synthesis of Tropane Alkaloids: The compound serves as a key intermediate in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities.
Asymmetric 1,3-Dipolar Cycloadditions: It is used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, resulting in optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.
Key Synthetic Intermediate in Total Synthesis: The compound is applied as a key synthetic intermediate in several total syntheses, contributing to the total synthesis of several target molecules, which has significant implications for drug discovery.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound is structurally similar but differs in the position of the nitrogen atom.
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and display a wide array of biological activities.
The uniqueness of 8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- lies in its specific spatial arrangement and its application as a key synthetic intermediate in various chemical syntheses.
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-3-6-1-2-7(4-5)9-6;;/h5-7,9H,1-4,8H2;2*1H/t5?,6-,7+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXWTNURNKEAJ-HTGPOXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)


![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

